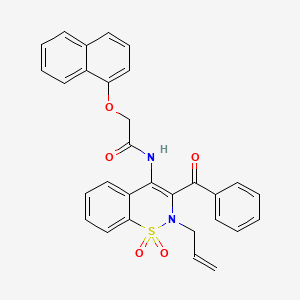![molecular formula C25H16ClN7O2 B10874974 12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10874974.png)
12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic molecule characterized by its multi-ring structure and diverse functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:
Formation of the Core Structure: The core tetracyclic structure can be synthesized through a series of cyclization reactions. This often involves the use of strong acids or bases to facilitate ring closure.
Functional Group Introduction: The introduction of the 4-chlorophenyl, furan-2-yl, and pyridin-3-yl groups can be achieved through various substitution reactions. These steps may require specific catalysts and controlled reaction conditions to ensure selectivity.
Final Assembly: The final assembly of the molecule involves coupling the different fragments together, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Adjusting reaction conditions to suit large-scale production.
Purification Processes: Implementing efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring and other electron-rich areas of the molecule can be oxidized under appropriate conditions.
Reduction: Reduction reactions can target specific functional groups, such as the pyridine ring.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its diverse functional groups and rigid structure could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials. Its multi-ring structure and functional groups might impart unique properties to polymers or other materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by interacting with binding sites on cell surface receptors.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: shares similarities with other multi-ring heterocyclic compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H16ClN7O2 |
|---|---|
Molekulargewicht |
481.9 g/mol |
IUPAC-Name |
12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C25H16ClN7O2/c1-14-19-20(18-5-3-11-34-18)21-23-29-22(15-4-2-10-27-12-15)31-32(23)13-28-24(21)35-25(19)33(30-14)17-8-6-16(26)7-9-17/h2-13,20H,1H3 |
InChI-Schlüssel |
BEBQCYAQMNFWDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CN=CC=C5)C6=CC=CO6)C7=CC=C(C=C7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-tert-butylphenyl)-11-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874891.png)

![1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B10874899.png)
![1-(4-chlorophenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone](/img/structure/B10874906.png)
![3',6'-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10874910.png)
![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-9H-xanthene-9-carboxamide](/img/structure/B10874924.png)
![ethyl 3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B10874928.png)
![N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine](/img/structure/B10874931.png)
![(2E)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10874937.png)
![N'-[5,6-dimethyl-7-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B10874943.png)
![N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,4-dimethylaniline](/img/structure/B10874948.png)
![1-({N-[4-(6-methylbenzothiazol-2-yl)phenyl]carbamoyl}methyl)-4-piperidylpiperi dine-4-carboxamide](/img/structure/B10874949.png)

![1-(4,6-dimethylpyrimidin-2-yl)-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B10874956.png)
